molecular formula C17H22N2O2 B2699653 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide CAS No. 898439-11-7

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide

Cat. No. B2699653
CAS RN: 898439-11-7
M. Wt: 286.375
InChI Key: PATJRRLPKKZWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Synthesis and Structural Modifications

Several studies have been conducted on the synthesis and structural modifications of compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide, highlighting its versatility and potential in creating pharmacologically active molecules:

  • Cyclopropanation Processes : Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes showcases the potential for generating structurally constrained analogs of 1-aminocyclopropane-1-carboxylic acid systems, which could have implications in drug design and development (Szakonyi et al., 2002).
  • Lithiation and Substitution : The study on lithiation and side-chain substitution of 3-alkyl-1H-quinoxalin-2-ones demonstrates the versatility of quinoxaline derivatives in synthesizing modified compounds, which can serve as a foundation for the development of new drugs or research tools (Smith et al., 2003).
  • Anticancer Potential : Quinoline compounds, including those structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide, have been examined for their anticancer activities, highlighting the importance of quinoline as a scaffold in cancer drug discovery and development (Solomon & Lee, 2011).

Application in Drug Development

The research applications of compounds similar to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide extend into drug development, with studies focusing on their potential as therapeutic agents:

  • Phototoxic Organometallic Complexes : Studies on Re(I) organometallic compounds, including those with quinolinyl moieties, suggest potential use in photodynamic therapy (PDT) as photosensitizers, indicating a novel approach to cancer treatment (Leonidova et al., 2014).
  • Antimalarial Drug Development : The selection and preclinical evaluation of N-tert-butyl isoquine, a 4-aminoquinoline antimalarial, underscores the ongoing research into quinoline-based compounds for treating malaria, highlighting the compound's affordability and effectiveness (O’Neill et al., 2009).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-4-16(20)18-14-9-8-12-5-3-10-19(15(12)11-14)17(21)13-6-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJRRLPKKZWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.